N-butyl-1,4-dimethyl-1H-pyrazol-3-amine
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Overview
Description
N-butyl-1,4-dimethyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1,4-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 1,4-dimethyl-1H-pyrazol-3-amine with butyl halides under basic conditions. A common method includes:
Starting Materials: 1,4-dimethyl-1H-pyrazol-3-amine and butyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is heated under reflux for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1,4-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: this compound N-oxide.
Reduction: this compound derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-butyl-1,4-dimethyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-butyl-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-1H-pyrazol-3-amine: Lacks the butyl group, leading to different chemical and biological properties.
N-butyl-1H-pyrazol-3-amine: Lacks the methyl groups, affecting its reactivity and applications.
1,4-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine:
Uniqueness
N-butyl-1,4-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both butyl and methyl groups enhances its versatility in various synthetic and research applications.
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-butyl-1,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-4-5-6-10-9-8(2)7-12(3)11-9/h7H,4-6H2,1-3H3,(H,10,11) |
InChI Key |
OKGNJIYEFKTLQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NN(C=C1C)C |
Origin of Product |
United States |
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